3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention due to its potential applications in various scientific fields, including organic synthesis and agricultural chemistry. It is notable for its unique structure, which includes a hydroxyl group and carboxylic acid functionality, contributing to its reactivity and biological activity.
The compound can be synthesized from various precursors through different chemical processes. One common starting material is 2,5-dimethylpyrazine, which can be oxidized and further modified to yield 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid. This transformation typically involves oxidation reactions using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions .
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is classified as a heterocyclic organic compound. It falls under the category of pyrazines, which are known for their diverse chemical properties and biological activities. The presence of both hydroxyl and carboxylic acid functional groups allows it to participate in a range of chemical reactions.
The synthesis of 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid can be accomplished through several methods:
High-performance liquid chromatography (HPLC) is often employed to analyze the purity and yield of the synthesized product, ensuring that it meets pharmaceutical standards .
The molecular formula of 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid is C7H10N2O3. Its structure features:
The melting point of this compound typically exceeds 163°C, indicating its stability under standard conditions . The molecular weight is calculated to be approximately 158.17 g/mol.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid can participate in various chemical reactions:
Typical reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions may vary depending on the desired product and yield .
The mechanism of action for 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid primarily relates to its role as a signaling molecule in biological systems. It is known to influence gene expression and metabolic pathways in certain bacterial species by interacting with specific receptors on cell membranes .
Studies have shown that this compound can modulate the expression of genes involved in virulence and colonization in bacteria, making it significant in microbiological research .
Relevant analyses include UV-visible spectroscopy for purity assessment and NMR spectroscopy for structural confirmation .
3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid has several applications:
This compound's unique properties make it a valuable subject for ongoing research in both academic and industrial settings .
The biosynthesis of pyrazine derivatives, including 3-hydroxy-5,6-dimethylpyrazine-2-carboxylic acid, originates from enzymatic transformations of amino acid precursors. L-Threonine serves as the primary metabolic precursor for alkylpyrazine biosynthesis in bacteria such as Bacillus subtilis and Corynebacterium glutamicum. The pathway involves two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). TDH catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate (AKB), which KBL subsequently decarboxylates to aminoacetone. Aminoacetone dimerization occurs spontaneously under physiological conditions, forming the pyrazine ring through condensation and oxidation reactions [5] [6].
In Cupriavidus necator, an operon encoding tdh and kbl genes enables the direct conversion of L-threonine to 3-ethyl-2,5-dimethylpyrazine (EDMP), demonstrating the genetic organization underlying pyrazine biosynthesis. Isotope labeling studies using [U-¹³C,¹⁵N]-L-threonine confirmed that all carbon and nitrogen atoms in EDMP derive exclusively from threonine, validating this pathway [5]. The enzymatic cascade operates optimally at moderate temperatures (25°C–40°C) and neutral pH, reflecting its physiological relevance in microbial metabolism.
Table 1: Key Enzymes in Pyrazine Ring Biosynthesis
Enzyme | Gene | Reaction | Product |
---|---|---|---|
L-threonine 3-dehydrogenase | tdh | L-Thr → 2-Amino-3-ketobutyrate | AKB |
2-Amino-3-ketobutyrate CoA ligase | kbl | AKB → Aminoacetone + CO₂ | Aminoacetone |
Spontaneous condensation | – | 2 Aminoacetone → Pyrazine derivative | 2,5-Dimethylpyrazine |
Specialized soil bacteria have evolved catabolic pathways to mineralize pyrazine compounds. Mycobacterium sp. strain DM-11, isolated from fishmeal processing waste, utilizes 2,3-diethyl-5-methylpyrazine (DM) as its sole carbon and energy source. This strain exhibits exceptional substrate specificity, failing to grow on common carbon sources like glucose or citrate. Degradation initiates via monooxygenase-catalyzed hydroxylation at the C2 position of DM, yielding 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM) as the first detectable intermediate [1].
Pseudomonas species employ divergent strategies. P. putida KT2440 expresses a non-heme diiron monooxygenase that oxidizes dimethylpyrazines to carboxylic acid derivatives. Meanwhile, P. acidovorans DSM 4746 transforms pyrazine-2-carboxylic acid into hydroxylated metabolites through analogous oxidative steps. Both genera require molecular oxygen for these transformations, as anaerobic conditions completely abolish degradation activity [1] [8].
Table 2: Pyrazine-Degrading Bacteria and Their Substrates
Bacterial Strain | Taxonomic Group | Preferred Substrate | Key Intermediate |
---|---|---|---|
Mycobacterium sp. DM-11 | Actinobacteria | 2,3-Diethyl-5-methylpyrazine | 5,6-Diethyl-2-hydroxy-3-methylpyrazine |
Pseudomonas putida KT2440 | Gammaproteobacteria | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid |
Pseudomonas acidovorans DSM 4746 | Betaproteobacteria | Pyrazine-2-carboxylic acid | 3-Hydroxypyrazine-2-carboxylic acid |
Hydroxylation represents the critical activation step for pyrazine ring fission. In Mycobacterium sp. DM-11, DHM accumulation coincides with ammonium release, indicating deaminative ring cleavage. This reaction requires O₂ and yields an unstable aliphatic intermediate that undergoes rapid further oxidation. The catechol-like structure of dihydroxylated pyrazines facilitates meta-cleavage by dioxygenases analogous to those in aromatic hydrocarbon degradation pathways [1].
Ring cleavage specificity depends on substitution patterns. 3-Hydroxy-5,6-dimethylpyrazine-2-carboxylic acid resists enzymatic cleavage in Pseudomonas strains due to steric hindrance from methyl groups, leading to accumulation as an endpoint metabolite. In contrast, unsubstituted hydroxypyrazines undergo complete mineralization via malate semialdehyde as an entry point to the tricarboxylic acid (TCA) cycle [4] [9]. Mass balance studies show >85% carbon recovery as CO₂ during DM degradation by Mycobacterium sp. DM-11, confirming near-complete mineralization capabilities [1].
Expression of pyrazine-catabolizing enzymes is tightly regulated at transcriptional level. Mycobacterium sp. DM-11 exhibits substrate-specific induction, where enzymes involved in DM and DHM degradation are only synthesized when these compounds are present. Uninduced cells show no degradation activity, confirming de novo enzyme synthesis is required [1].
The induction mechanism involves GntR-family transcriptional regulators that derepress catabolic operons upon substrate binding. In Pseudomonas putida, a two-component system comprising a sensor kinase and response regulator activates monooxygenase expression in response to pyrazine detection. Induction kinetics demonstrate rapid response onset (<30 minutes) with maximum enzyme activity achieved within 4–6 hours of substrate exposure [4] [8]. Catabolite repression studies reveal that glucose suppresses induction, indicating integration with central carbon metabolism regulation.
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